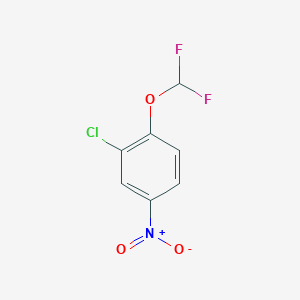

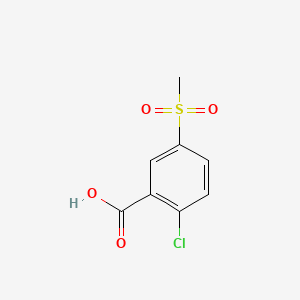

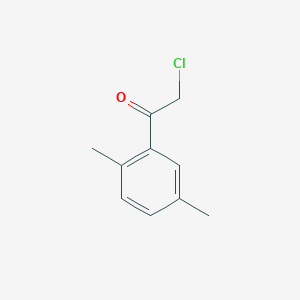

![molecular formula C14H15NO2 B1349619 2-{[(2-Methoxyphenyl)amino]methyl}phenol CAS No. 388110-66-5](/img/structure/B1349619.png)

2-{[(2-Methoxyphenyl)amino]methyl}phenol

概览

描述

“2-{[(2-Methoxyphenyl)amino]methyl}phenol” is a chemical compound with the molecular formula C14H15NO2 and a molecular weight of 229.281. It is used for proteomics research1.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature2. For instance, the molecular structures of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol were synthesized via Schiff bases reduction route2.

Molecular Structure Analysis

The molecular structure of “2-{[(2-Methoxyphenyl)amino]methyl}phenol” consists of asymmetric units of C14H15NO22. The hydroxyl group is involved in intermolecular hydrogen bonding2.

Chemical Reactions Analysis

While specific chemical reactions involving “2-{[(2-Methoxyphenyl)amino]methyl}phenol” are not readily available, phenols, in general, are known to react with active metals such as sodium and potassium to form the corresponding phenoxide3.

Physical And Chemical Properties Analysis

“2-{[(2-Methoxyphenyl)amino]methyl}phenol” is a powder that should be stored at room temperature4. Its melting point is between 133-134 degrees Celsius4.科研应用

Molecular Structure and Synthesis

Research has shown that compounds like "2-{[(2-Methoxyphenyl)amino]methyl}phenol" are synthesized via Schiff bases reduction route, demonstrating their importance as starting materials for the synthesis of various compounds such as azo dyes and dithiocarbamate. These compounds exhibit significant molecular structures, stabilized by secondary intermolecular interactions, making them crucial for further chemical synthesis and applications (Ajibade & Andrew, 2021).

Antioxidant Activities

Some derivatives have been evaluated for their antioxidant capacities, where methoxy-substituted compounds showed higher activities. This implies that the electron-donating group of the compound increases its antibacterial and antioxidant activities, highlighting the potential for developing new antioxidant agents (Oloyede-Akinsulere et al., 2018).

Anticancer Activity

Research into the anticancer activity of "2-methoxy-4-((4-methoxyphenilimino)-methyl)-phenol compound" on T47D breast cancer cells revealed that it exhibited weak activity in inhibiting these cells. This study provides a foundation for further exploration into the therapeutic potential of such compounds (Sukria et al., 2020).

Coordination Chemistry

The coordination chemistry of ligands related to "2-{[(2-Methoxyphenyl)amino]methyl}phenol" has been explored, leading to the synthesis of dimetallic and monometallic complexes. These studies offer insights into the structure and properties of metal complexes formed with such ligands, contributing to the field of coordination chemistry and potentially to applications in catalysis and materials science (Hajiashrafi et al., 2019).

Corrosion Inhibition

Amine derivative compounds, including those related to "2-{[(2-Methoxyphenyl)amino]methyl}phenol," have been synthesized and investigated for their corrosion inhibition performance on mild steel in HCl medium. This research highlights the potential application of these compounds as corrosion inhibitors, which is crucial for protecting industrial materials (Boughoues et al., 2020).

Safety And Hazards

The safety and hazards associated with “2-{[(2-Methoxyphenyl)amino]methyl}phenol” are not explicitly mentioned in the available literature. However, it’s important to handle all chemicals with appropriate safety measures.

未来方向

The future directions for “2-{[(2-Methoxyphenyl)amino]methyl}phenol” are not explicitly mentioned in the available literature. However, given its use in proteomics research1, it may have potential applications in the development of new biochemicals.

Please note that this information is based on the available literature and may not be fully comprehensive. Always refer to the most recent and relevant scientific literature for detailed and updated information.

性质

IUPAC Name |

2-[(2-methoxyanilino)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-17-14-9-5-3-7-12(14)15-10-11-6-2-4-8-13(11)16/h2-9,15-16H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRWOADPHRVVBEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NCC2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20368457 | |

| Record name | 2-[(2-Methoxy-phenylamino)-methyl]-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(2-Methoxyphenyl)amino]methyl}phenol | |

CAS RN |

388110-66-5 | |

| Record name | 2-[(2-Methoxy-phenylamino)-methyl]-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![6-Phenoxybenzo[d]thiazol-2-amine](/img/structure/B1349573.png)

![1-(3-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1349591.png)

![1-Benzyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1349592.png)

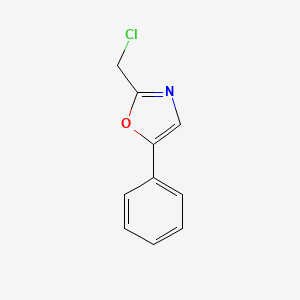

![7-(chloromethyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1349597.png)

![Isopropyl 2-[(chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1349601.png)